molecular formula C14H23N3O2 B11715735 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid

2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B11715735
M. Wt: 265.35 g/mol
InChI Key: UEQKRAJOVKUJHN-UHFFFAOYSA-N
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Description

2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, which can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions. The resulting pyrazole is then alkylated with 1-bromo-3-chloropropane to introduce the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium acetate in acetic acid.

Major Products Formed

Scientific Research Applications

2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity, while the acetic acid moiety facilitates its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1-ethyl-3-methyl-1H-pyrazole-5-methanol
  • 1-ethyl-3-methyl-1H-pyrazole-5-amine

Uniqueness

2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid is unique due to the combination of the pyrazole and piperidine rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

2-[1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C14H23N3O2/c1-3-17-13(8-11(2)15-17)10-16-6-4-12(5-7-16)9-14(18)19/h8,12H,3-7,9-10H2,1-2H3,(H,18,19)

InChI Key

UEQKRAJOVKUJHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2CCC(CC2)CC(=O)O

Origin of Product

United States

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